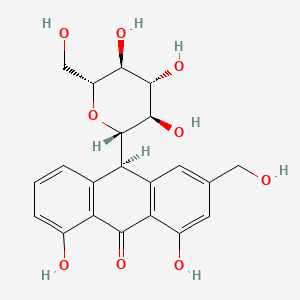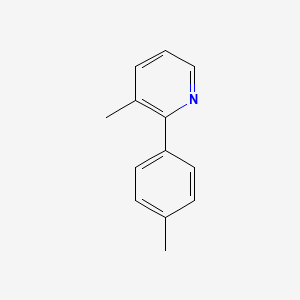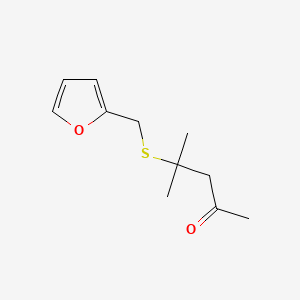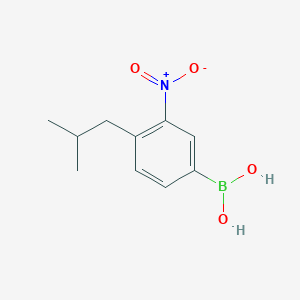
(3-硝基-4-异丁基苯基)硼酸
描述
(3-Nitro-4-isobutylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a nitro group and an isobutyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
科学研究应用
(3-Nitro-4-isobutylphenyl)boronic acid has diverse applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-4-isobutylphenyl)boronic acid typically involves the reaction of 3-nitro-4-isobutylphenyl halides with boronic acid derivatives under palladium-catalyzed conditions. The general procedure includes:
Starting Materials: 3-nitro-4-isobutylphenyl halide and a boronic acid derivative.
Catalyst: Palladium(0) or palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: A mixture of water and an organic solvent like tetrahydrofuran or toluene.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.
Industrial Production Methods: Industrial production of (3-Nitro-4-isobutylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: (3-Nitro-4-isobutylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of biaryl compounds by coupling with aryl halides.
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Reduction of the nitro group to an amine.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed:
Biaryl Compounds: From Suzuki–Miyaura coupling.
Phenols or Quinones: From oxidation.
Amines: From reduction.
作用机制
The mechanism of action of (3-Nitro-4-isobutylphenyl)boronic acid in Suzuki–Miyaura coupling involves:
Oxidative Addition: The aryl halide reacts with the palladium catalyst to form an organopalladium intermediate.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Lacks the nitro and isobutyl substituents.
4-Nitrophenylboronic Acid: Contains a nitro group but lacks the isobutyl group.
3-Nitrophenylboronic Acid: Contains a nitro group but lacks the isobutyl group.
Uniqueness: (3-Nitro-4-isobutylphenyl)boronic acid is unique due to the presence of both the nitro and isobutyl groups, which can influence its reactivity and applications in synthesis compared to other boronic acids .
属性
IUPAC Name |
[4-(2-methylpropyl)-3-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12(15)16/h3-4,6-7,13-14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWPVQZLGUZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(C)C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397613 | |
| Record name | [4-(2-Methylpropyl)-3-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-57-9 | |
| Record name | [4-(2-Methylpropyl)-3-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE](/img/structure/B1587646.png)
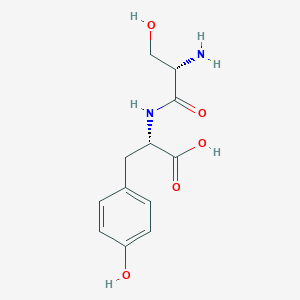
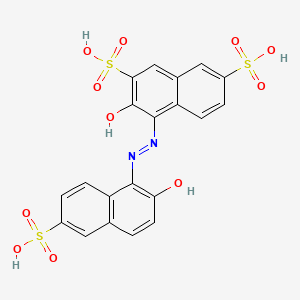
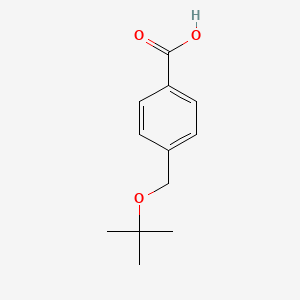
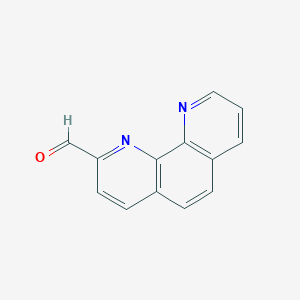

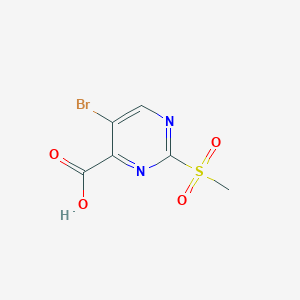
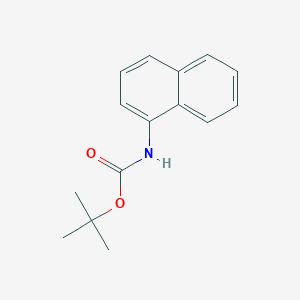
![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)
![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)

